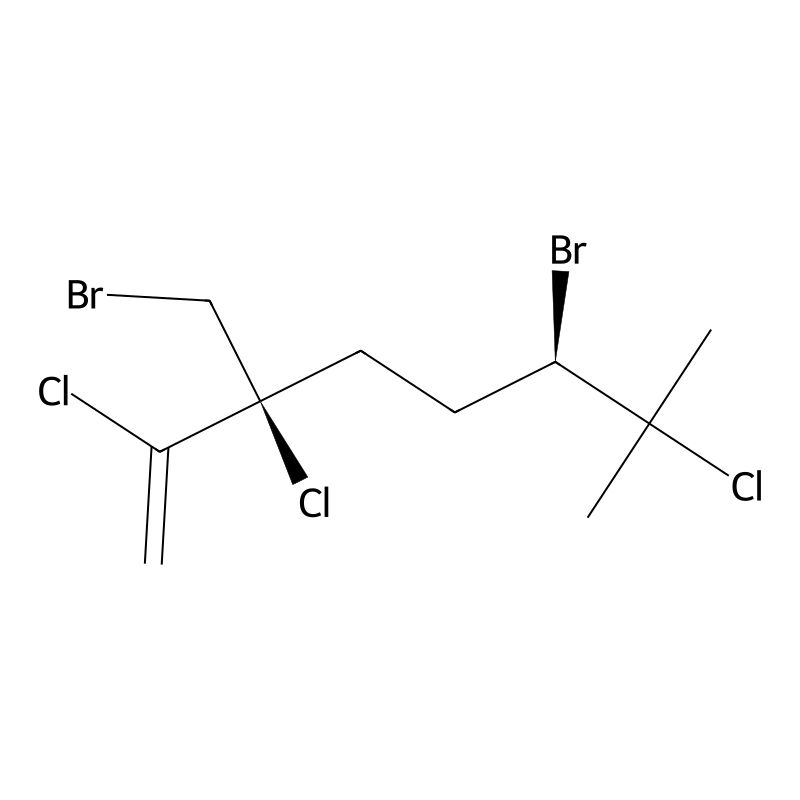

Halomon

Content Navigation

Halomon extraction from red algae is unreliable, with seasonal variability halting preclinical work. SMolecule provides synthetic (+)-Halomon (≥98% purity), ensuring reproducible supply.

- Non-nucleoside DNMT1 inhibitor (IC50=1.25 µM), bypassing DNA incorporation needed by 5-azacytidine.

- Selective cytotoxicity against brain, renal, colon cancer lines (e.g., HCT-116) for epigenetic screening.

- Scalable, enantioselective synthesis supports long-term studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Halomon (CAS: 142439-86-9) is a polyhalogenated acyclic monoterpene originally isolated from the red alga Portieria hornemannii. In biochemical and pharmacological research, it is primarily procured as a non-nucleoside inhibitor of DNA methyltransferase-1 (DNMT-1) and as a targeted cytotoxic agent against specific solid tumor cell lines[1]. Unlike many marine-derived secondary metabolites that suffer from severe supply bottlenecks, recent advances in catalytic asymmetric hexafunctionalization have enabled the scalable, high-enantiopurity synthesis of (+)-Halomon [2]. This synthetic accessibility, combined with its distinct lipophilic structure and highly differential cytotoxicity profile, establishes Halomon as a critical benchmark compound for epigenetic modulation studies and advanced oncology screening workflows [3].

Research Fit

References

- [1] Andrianasolo, E. H., et al. 'DNA Methyl Transferase Inhibiting Halogenated Monoterpenes from the Madagascar Red Marine Alga Portieria hornemannii.' Journal of Natural Products, 69(4), 576-579 (2006).

- [2] Burns, N. Z., et al. 'Highly Selective Synthesis of Halomon, Plocamenone, and Isoplocamenone.' Journal of the American Chemical Society, 137(40), 12784-12787 (2015).

- [3] Alves, C., et al. 'Seaweed Secondary Metabolites In Vitro and In Vivo Anticancer Activity.' Marine Drugs, 16(11), 413 (2018).

Generic substitution of Halomon with crude algal extracts, related marine monoterpenes, or standard nucleoside DNMT inhibitors fundamentally compromises assay reproducibility and target specificity. Natural extraction from Portieria hornemannii is unreliable due to extreme seasonal and geographic variations in terpene content, which previously halted its preclinical development [1]. Furthermore, substituting Halomon with structurally similar halogenated monoterpenes (such as its natural analogs) results in a drastic loss of DNMT-1 inhibitory potency, as the specific pentahalogenated arrangement is required for target engagement [2]. Finally, while standard DNMT inhibitors like 5-azacytidine are widely used, they are nucleoside analogs that require cellular incorporation into DNA; Halomon operates as a highly lipophilic, non-nucleoside modulator, meaning it cannot be replaced by standard clinical benchmarks in mechanistic or cell-permeability studies [3].

Substitution Risk

References

- [1] Burns, N. Z., et al. 'Highly Selective Synthesis of Halomon, Plocamenone, and Isoplocamenone.' Journal of the American Chemical Society, 137(40), 12784-12787 (2015).

- [2] Andrianasolo, E. H., et al. 'DNA Methyl Transferase Inhibiting Halogenated Monoterpenes from the Madagascar Red Marine Alga Portieria hornemannii.' Journal of Natural Products, 69(4), 576-579 (2006).

- [3] Zhang, Y., et al. 'Recent progress in DNA methyltransferase inhibitors as anticancer agents.' Frontiers in Pharmacology, 13, 1066005 (2022).

Synthetic Scalability and Purity

Historically, Halomon procurement was severely limited by the unpredictable yields of natural extraction, which ultimately stalled its preclinical progression. The development of a chemo-, regio-, and enantioselective dihalogenation route has resolved this bottleneck, yielding synthetic (+)-Halomon with >99% enantiomeric excess (ee) and enabling scalable batches exceeding 400 mg [1]. This synthetic route provides a highly reproducible material source compared to the variable terpene content found in wild-harvested Portieria hornemannii [2].

| Evidence Dimension | Enantiomeric purity and scalable yield |

| Target Compound Data | Synthetic (+)-Halomon (>99% ee, >400 mg scale) |

| Comparator Or Baseline | Natural extraction (highly variable, insufficient for preclinical scale) |

| Quantified Difference | Guaranteed >99% ee and reliable multigram intermediate scale-up vs. unpredictable natural yields |

| Conditions | Catalytic asymmetric bromochlorination / dihalogenation synthesis route |

Ensures batch-to-batch reproducibility and guarantees sufficient material supply for extensive downstream pharmacological profiling.

DNMT-1 Inhibition vs. Structural Analogs

Halomon exhibits specific epigenetic modulation capabilities that are highly sensitive to its exact halogenation pattern. In in vitro enzyme inhibition assays, Halomon demonstrated an IC50 of 1.25 µM against DNMT-1. In contrast, structurally related halogenated monoterpenes isolated from the same source, such as Analogue 6 and Analogue 3, showed drastically reduced activities with IC50 values of 21.9 µM and 55 µM, respectively [1].

| Evidence Dimension | DNMT-1 Inhibitory Potency (IC50) |

| Target Compound Data | Halomon (IC50 = 1.25 µM) |

| Comparator Or Baseline | Halomon Analogue 6 (IC50 = 21.9 µM) and Analogue 3 (IC50 = 55 µM) |

| Quantified Difference | 17.5-fold to 44-fold higher inhibitory potency against DNMT-1 |

| Conditions | In vitro DNMT-1 enzyme inhibition assay |

Justifies the procurement of the exact Halomon structure over crude algal extracts or related halogenated monoterpene analogs for precise epigenetic modulation.

Differential Solid Tumor Cytotoxicity

Unlike non-specific alkylating agents that exhibit broad-spectrum toxicity, Halomon displays an extreme differential cytotoxicity profile. In the NCI-60 human tumor cell line screen, Halomon demonstrated sub-micromolar potency against specific solid tumors, such as the HCT-116 colon cancer cell line (IC50 = 0.92 µM), while remaining significantly less toxic to leukemia and melanoma cell lines[1]. This highly selective targeting confirms that its mechanism of action is distinct from generic cytotoxic agents[2].

| Evidence Dimension | Differential Cytotoxicity (IC50) |

| Target Compound Data | High potency against colon (HCT-116 IC50 = 0.92 µM), brain, and renal tumor lines |

| Comparator Or Baseline | Leukemia and melanoma cell lines / non-specific alkylating agents |

| Quantified Difference | Sub-micromolar targeted toxicity vs. significantly lower sensitivity in non-target lines |

| Conditions | NCI-60 human tumor cell line screen and targeted in vitro viability assays |

Validates Halomon as a highly selective screening tool for specific solid tumor research rather than a generic, broad-spectrum cytotoxic agent.

LC50: >100-fold difference

Non-Nucleoside DNMT-1 Inhibition Assays

Due to its quantified DNMT-1 inhibitory activity (IC50 = 1.25 µM) and highly lipophilic structure, Halomon is the appropriate procurement choice for epigenetic screening workflows where standard nucleoside analogs (like 5-azacytidine) are unsuitable due to cellular uptake or DNA incorporation requirements [1].

Differential Pharmacological Profiling in Solid Tumors

Halomon's extreme differential cytotoxicity makes it a critical reference compound for evaluating novel therapeutics targeting brain, renal, and colon cancer cell lines (e.g., HCT-116), providing a benchmark for non-generic, highly selective tumor suppression [2].

Benchmarking Asymmetric Dihalogenation Methodologies

The complex pentahalogenated structure of Halomon serves as a rigorous target for validating novel chemo-, regio-, and enantioselective halogenation catalysts in advanced synthetic chemistry and process development [3].

Application Fit Matrix

References

- [1] Zhang, Y., et al. 'Recent progress in DNA methyltransferase inhibitors as anticancer agents.' Frontiers in Pharmacology, 13, 1066005 (2022).

- [2] Alves, C., et al. 'Seaweed Secondary Metabolites In Vitro and In Vivo Anticancer Activity.' Marine Drugs, 16(11), 413 (2018).

- [3] Burns, N. Z., et al. 'Highly Selective Synthesis of Halomon, Plocamenone, and Isoplocamenone.' Journal of the American Chemical Society, 137(40), 12784-12787 (2015).

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types